Methylamino-PEG4-acid
Overview
Description
Methylamino-PEG4-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by its ability to connect two different ligands, one for an E3 ubiquitin ligase and the other for a target protein, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
Methylamino-PEG4-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
This compound operates by linking two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This dual-ligand approach allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .
Pharmacokinetics
This property likely enhances the bioavailability of the compound, allowing it to effectively reach and interact with its targets .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, the compound can effectively regulate the levels of specific proteins within the cell . This can have various downstream effects, depending on the functions of the degraded proteins .
Action Environment
The action of this compound is influenced by various environmental factors within the cell. For instance, the effectiveness of the ubiquitin-proteasome system can be affected by factors such as cellular stress, nutrient availability, and the presence of other regulatory molecules . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylamino-PEG4-acid can be synthesized through a series of chemical reactions involving the attachment of a methylamino group to a PEG chain. The process typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methylamino-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions with electrophiles, forming new bonds.
Common Reagents and Conditions
NHS Esters: Used for PEGylation reactions.
Methylamine: Source for introducing the methylamino group.
EDC or DCC: Coupling agents for amide bond formation.
Major Products
The major products formed from these reactions include various PEGylated intermediates and the final this compound compound, which can be further used in the synthesis of PROTACs .
Scientific Research Applications
Methylamino-PEG4-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Comparison with Similar Compounds
Methylamino-PEG4-acid is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include:
Amino-PEG4-acid: Lacks the methyl group but serves a similar function as a linker in PROTACs.
Hydroxy-PEG4-acid: Contains a hydroxyl group instead of a methylamino group, offering different reactivity and applications.
Carboxy-PEG4-acid: Features a carboxyl group, providing alternative linkage options in chemical synthesis
These compounds share the common feature of being PEG-based linkers but differ in their functional groups, which influence their reactivity and applications in various chemical and biological processes.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c1-13-3-5-17-7-9-19-11-10-18-8-6-16-4-2-12(14)15/h13H,2-11H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPCETYZYDTLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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